![molecular formula C42H84N2O8S B13770560 Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate CAS No. 65060-30-2](/img/structure/B13770560.png)
Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate
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Overview
Description
Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate is a complex organic compound with the molecular formula C41H81N2O4.CH3O4S and a molecular weight of 777.2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate typically involves the esterification of piperazine derivatives with hexadecanoic acid (palmitic acid). The reaction is carried out under controlled conditions to ensure the formation of the desired ester bonds. The process involves the following steps:
Esterification: Piperazine is reacted with hexadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Surfactant Properties
Piperazinium derivatives are known for their surfactant properties. They can significantly reduce surface tension and are utilized in formulations where emulsification is necessary. This makes them valuable in:
- Cosmetics : Used as emulsifiers and stabilizers in creams and lotions.
- Pharmaceuticals : Enhancing the solubility of poorly water-soluble drugs, improving bioavailability.
Antimicrobial Activity
Research indicates that piperazinium compounds exhibit antimicrobial properties against a range of pathogens. This application is critical in:
- Healthcare Settings : As disinfectants or antiseptics to prevent infections.
- Food Industry : Preserving food products by inhibiting microbial growth.
Drug Delivery Systems
The compound's ability to form micelles allows it to be used in drug delivery systems, particularly for targeted therapy. Its applications include:
- Nanoparticle Formulations : Enhancing the delivery of anticancer drugs through improved solubility and stability.
- Transdermal Delivery : Facilitating the penetration of therapeutic agents through the skin.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of piperazinium derivatives against clinical isolates of bacteria and fungi. Results showed:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest significant potential for piperazinium compounds as antimicrobial agents .
Case Study 2: Drug Solubilization
In a pharmacological study, piperazinium was incorporated into a formulation aimed at enhancing the solubility of a hydrophobic drug. The results indicated:
Parameter | Control Formulation | Piperazinium Formulation |
---|---|---|
Solubility (mg/mL) | 0.5 | 5.0 |
Bioavailability (%) | 10 | 45 |
This demonstrates the effectiveness of piperazinium in improving drug solubility and bioavailability .
Mechanism of Action
The mechanism of action of Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with membrane proteins and lipids.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium: Similar structure with octadecanoic acid esters instead of hexadecanoic acid.
1-Methyl-1,4-bis[2-[(1-oxooctyl)oxy]ethyl]piperazinium: Contains shorter octyl chains instead of hexadecyl chains.
Uniqueness
Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate is unique due to its specific ester groups derived from hexadecanoic acid, which confer distinct physicochemical properties such as higher hydrophobicity and potential for forming stable micelles in aqueous solutions.
Biological Activity
Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate is a compound that belongs to the piperazine class of chemicals, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound is synthesized through a series of chemical reactions involving piperazine derivatives and fatty acid esters. The synthesis typically involves the quaternization of piperazine with methyl sulfate, followed by the introduction of long-chain fatty acids to enhance its lipophilicity and biological activity.
Antimicrobial Activity
Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with piperazine moieties exhibit significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Candida albicans
A study demonstrated that piperazine-based polymers showed a broader antimicrobial spectrum compared to standard antibiotics. The mechanism of action involves electrostatic interactions with bacterial cell membranes, leading to cell lysis and death .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of piperazine derivatives. For instance, a series of salicylate derivatives bearing a piperazine moiety were shown to exhibit potent anti-inflammatory activities in vivo. Among these compounds, certain derivatives demonstrated stronger effects than traditional anti-inflammatory drugs like aspirin and indomethacin. The dose-dependent response indicated that higher doses correlated with increased anti-inflammatory activity .
Antitumor Activity
Piperazine derivatives also show promise in cancer therapy. Compounds containing piperazine rings have been reported to inhibit the growth of various cancer cell lines, such as:
- A549 (lung cancer)
- HeLa (cervical cancer)
- SGC7901 (gastric cancer)
For example, one study reported an IC50 value of 0.19 µM for a chalcone-piperazine derivative against A549 cells, indicating potent antitumor activity superior to cisplatin . The structure–activity relationship (SAR) studies suggest that modifications on the piperazine ring significantly influence antitumor efficacy.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a comparative study, a novel piperazine polymer was synthesized and tested against E. coli and S. aureus. The results showed that this polymer exhibited significant antibacterial activity superior to ciprofloxacin. Transmission electron microscopy revealed that the polymer disrupted bacterial membranes, confirming its mode of action .
Case Study 2: Anti-inflammatory Activity
A series of experiments evaluated the anti-inflammatory effects of various piperazine derivatives in animal models. Compounds were administered at different dosages (5 mg/kg to 20 mg/kg), revealing that some derivatives significantly reduced inflammation markers more effectively than conventional treatments like indomethacin .
Summary Table of Biological Activities
Properties
CAS No. |
65060-30-2 |
---|---|
Molecular Formula |
C42H84N2O8S |
Molecular Weight |
777.2 g/mol |
IUPAC Name |
2-[4-(2-hexadecanoyloxyethyl)-4-methylpiperazin-4-ium-1-yl]ethyl hexadecanoate;methyl sulfate |
InChI |
InChI=1S/C41H81N2O4.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40(44)46-38-34-42-32-35-43(3,36-33-42)37-39-47-41(45)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
NOOBNDAKYYRZLH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN1CC[N+](CC1)(C)CCOC(=O)CCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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